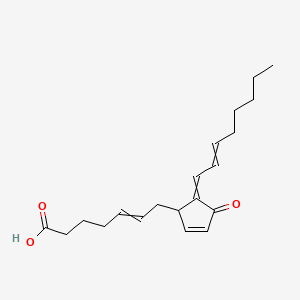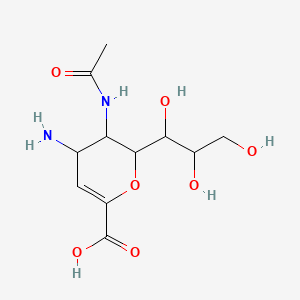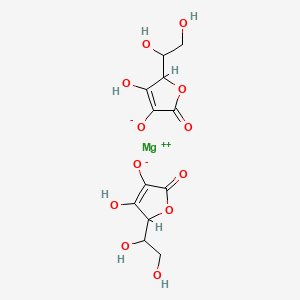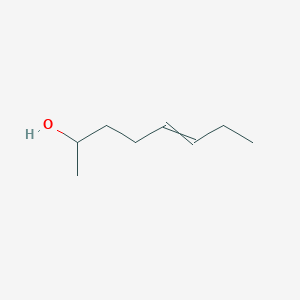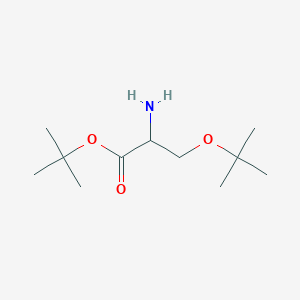![molecular formula C48H38CoN2O2 B13396129 Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol is a complex organic compound with a molecular weight of 733.8 This compound is characterized by its intricate structure, which includes multiple naphthalene rings and a cobalt center
準備方法
The synthesis of Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivatives, followed by the formation of the imine linkage through a condensation reaction with cyclohexylamine. The final step involves the coordination of cobalt to the organic ligand under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of this compound involves its ability to coordinate with metal ions, particularly cobalt. This coordination can influence the electronic properties of the metal center, making it an effective catalyst in various chemical reactions. The molecular targets include enzymes and proteins that can bind to the compound, affecting their activity and function. The pathways involved may include redox reactions and coordination chemistry mechanisms.
類似化合物との比較
Similar compounds include other cobalt complexes with organic ligands, such as cobalt phthalocyanine and cobalt porphyrin complexes. Compared to these, Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol is unique due to its specific structure, which includes multiple naphthalene rings and imine linkages. This unique structure provides distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.
特性
分子式 |
C48H38CoN2O2 |
|---|---|
分子量 |
733.8 g/mol |
IUPAC名 |
cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol |
InChI |
InChI=1S/C48H38N2O2.Co/c51-47-35(27-33-15-3-7-21-39(33)45(47)41-23-11-17-31-13-1-5-19-37(31)41)29-49-43-25-9-10-26-44(43)50-30-36-28-34-16-4-8-22-40(34)46(48(36)52)42-24-12-18-32-14-2-6-20-38(32)42;/h1-8,11-24,27-30,43-44,51-52H,9-10,25-26H2; |
InChIキー |
MKNKQBSHZMMJNK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2O)C4=CC=CC5=CC=CC=C54)N=CC6=CC7=CC=CC=C7C(=C6O)C8=CC=CC9=CC=CC=C98.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-piperidin-3-ylbenzimidazole](/img/structure/B13396046.png)

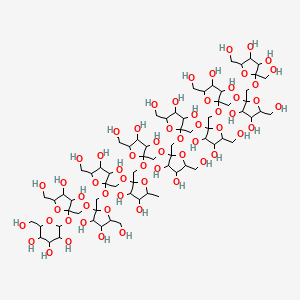
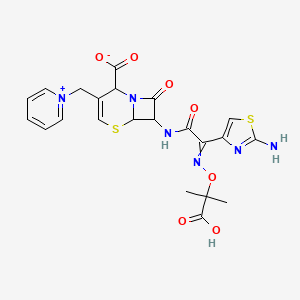
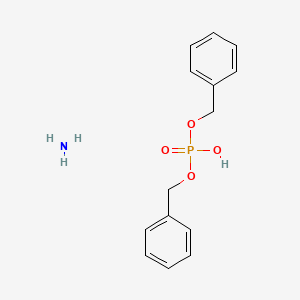

![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
